molecular formula C26H24N6O B2783629 N6-benzyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946289-79-8

N6-benzyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2783629
CAS No.: 946289-79-8
M. Wt: 436.519
InChI Key: SSNFXSKPLGRFDB-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidines are a type of bicyclic [6 + 6] systems . They have been studied for their chemistry and biological significance . They have been applied on a large scale in the medical and pharmaceutical fields .


Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions . For example, an efficient synthetic route for the synthesis of 5,6-diaryl-1-alkyl-3-methyl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1 H,3 H)-diones was reported by Majumder and coworkers .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a pyrazolo[3,4-d]pyrimidine scaffold .


Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms are often a focus of study .

Scientific Research Applications

Synthesis and Molecular Structures

  • A study by Cobo et al. (2018) describes the synthesis of related pyrimidine derivatives, highlighting the electronic polarization within the substituted pyrimidine system and detailing the molecular structures of intermediates in the synthesis process. These findings contribute to understanding the chemical properties and potential applications of similar pyrimidine derivatives (Cobo et al., 2018).

Antimicrobial and Antiviral Applications

  • Research by Hocková et al. (2003) demonstrates that certain pyrimidine derivatives exhibit significant inhibitory activity against retroviruses, making them potential candidates for antiviral therapies (Hocková et al., 2003).

Anticancer Properties

  • A study by Singla et al. (2017) on pyrazolo[3,4-d]pyrimidine derivatives, including those with phenylamine moieties, reveals potent anticancer activities against several cancer cell lines. These compounds are noted for inducing apoptosis and inhibiting human topoisomerase IIα, suggesting their utility in cancer therapy (Singla et al., 2017).

Application in Material Science

  • Sidra et al. (2018) synthesized novel polyimides using unsymmetrical diamines containing benzimidazole moieties, similar in structure to the pyrimidine derivative . These materials exhibited excellent thermal stability and mechanical properties, indicating potential applications in advanced material sciences (Sidra et al., 2018).

Biological Activity in Heterocyclic Compounds

  • Research by Gorle et al. (2016) on pyrimidine derivatives linked with morpholinophenyl groups showed significant larvicidal activity, highlighting the potential of such compounds in pest control and public health applications (Gorle et al., 2016).

Future Directions

Future research in this area may focus on improving the synthesis methods and exploring the biological applications of these compounds .

Properties

IUPAC Name

6-N-benzyl-4-N-(4-ethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O/c1-2-33-22-15-13-20(14-16-22)29-24-23-18-28-32(21-11-7-4-8-12-21)25(23)31-26(30-24)27-17-19-9-5-3-6-10-19/h3-16,18H,2,17H2,1H3,(H2,27,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNFXSKPLGRFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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